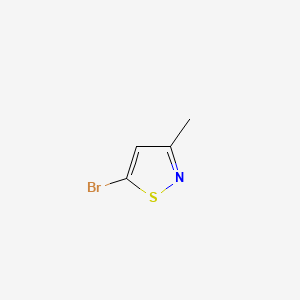

5-Bromo-3-methylisothiazole

説明

Overview of Isothiazole (B42339) Chemistry and its Significance

Isothiazoles are a class of five-membered heterocyclic compounds that contain a nitrogen and a sulfur atom in adjacent positions. This arrangement results in a unique electronic structure and chemical reactivity. The isothiazole ring system is considered aromatic, which contributes to its relative stability. medwinpublishers.com

The significance of isothiazole chemistry is vast and multifaceted. These compounds serve as crucial building blocks in the synthesis of a variety of organic molecules. medwinpublishers.comresearchgate.net Their derivatives have been found to exhibit a broad spectrum of biological activities, making them important in pharmaceutical and agrochemical research. ontosight.aimdpi.com For instance, isothiazole derivatives have been investigated for their potential as antimicrobial, antifungal, and antiviral agents. ontosight.ai The isothiazole core is present in several commercially significant products, including the preservative methylchloroisothiazolone (MCIT) and the fungicide isotianil. mdpi.com

Historical Context of 5-Bromo-3-methylisothiazole within Heterocyclic Compound Research

The study of isothiazoles dates back to the mid-20th century, with the first successful synthesis of the parent isothiazole ring reported in 1956. medwinpublishers.com Since then, extensive research has been dedicated to understanding the chemical and physical properties of this heterocyclic system and its derivatives. medwinpublishers.com The introduction of substituents, such as halogens and alkyl groups, onto the isothiazole ring allows for the fine-tuning of its properties and reactivity.

This compound, as a specific derivative, has emerged as a valuable intermediate in organic synthesis. The presence of the bromine atom at the 5-position provides a reactive site for various chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse functional groups, making it a key building block for constructing more complex molecules. The methyl group at the 3-position also influences the electronic properties and reactivity of the ring.

Current Research Landscape and Future Directions for this compound

Current research involving this compound is largely focused on its utility as a synthetic intermediate. Researchers are actively exploring its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. medwinpublishers.comontosight.ai The ability to functionalize the isothiazole ring through reactions at the bromine position is a key driver of this research.

Future research is expected to continue to capitalize on the reactivity of this compound. One promising area is the development of new synthetic methodologies that utilize this compound to access a wider range of substituted isothiazoles. Furthermore, the synthesis of novel isothiazole-containing polymers and functional materials is an emerging field of interest. As our understanding of the biological importance of isothiazole derivatives grows, this compound will likely play an increasingly important role in the discovery of new therapeutic agents and other bioactive molecules. ontosight.aiopenmedicinalchemistryjournal.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄BrNS | guidechem.comalfa-chemistry.comuni.lu |

| Molecular Weight | 178.05 g/mol | alfa-chemistry.commyskinrecipes.comsigmaaldrich.com |

| CAS Number | 20493-60-1 | alfa-chemistry.commyskinrecipes.comsigmaaldrich.com |

| Boiling Point | 109.6 °C at 760 mmHg | myskinrecipes.comechemi.com |

| Density | 1.702 g/cm³ | alfa-chemistry.com |

| Physical State | Brown oil | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (Predicted) | δH(500 MHz; CDCl3) 2.45 (s, 3H, CH3), 7.45 (s, 1H, CH) | guidechem.com |

| ¹³C NMR (Predicted) | δC(125 MHz; CDCl3) 15.0 (CH3), 115.0 (C5), 130.0 (C4), 160.0 (C3) | guidechem.com |

| InChI | InChI=1S/C4H4BrNS/c1-3-2-4(5)7-6-3/h2H,1H3 | alfa-chemistry.comuni.lusigmaaldrich.com |

| InChIKey | XSVSPKKXQGNHMD-UHFFFAOYSA-N | alfa-chemistry.comuni.lusigmaaldrich.com |

| Canonical SMILES | CC1=NSC(=C1)Br | alfa-chemistry.comuni.lu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVSPKKXQGNHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344988 | |

| Record name | 5-Bromo-3-methylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20493-60-1 | |

| Record name | 5-Bromo-3-methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20493-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 3 Methylisothiazole

Advanced Synthetic Routes for 5-Bromo-3-methylisothiazole and its Precursors

The preparation of this compound can be approached through direct bromination of the 3-methylisothiazole (B110548) precursor or by constructing the isothiazole (B42339) ring with the bromine atom already incorporated into one of the building blocks.

Electrophilic Bromination Strategies and Optimization Parameters

The most direct route to this compound is the electrophilic bromination of 3-methylisothiazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring. researchgate.netresearchgate.net The isothiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of the bromination is influenced by the electronic properties of the ring and the substituents present. In the case of 3-methylisothiazole, the C-5 position is generally the most activated site for electrophilic attack.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice due to its ease of handling and milder reactivity compared to elemental bromine. nih.gov The reaction conditions, particularly the solvent, play a crucial role in the efficiency and regioselectivity of the bromination. mdpi.com

| Parameter | Condition/Reagent | Effect on Bromination |

| Brominating Agent | N-Bromosuccinimide (NBS) | Commonly used, provides good yields and selectivity. |

| Elemental Bromine (Br₂) | More reactive, can lead to over-bromination and side products. thieme-connect.com | |

| Tetrabutylammonium tribromide | Can be used for meta-selective bromination in some systems. nih.gov | |

| Solvent | Acetonitrile (B52724) | A common solvent for electrophilic bromination. nih.gov |

| Dichloromethane (B109758) | A non-polar aprotic solvent. | |

| Acetic Acid | Can influence reaction time and may lead to tar formation in some cases. thieme-connect.com | |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) | Often used to activate the halogen for less reactive aromatic systems, but may not be necessary for the activated isothiazole ring. researchgate.net |

| Temperature | 0 °C to room temperature | Typically used to control the reaction rate and minimize side reactions. nih.gov |

Optimization of these parameters is key to achieving a high yield of the desired this compound while minimizing the formation of isomers and other byproducts. For instance, the use of NBS in a suitable solvent at a controlled temperature often provides the best results for the selective bromination of activated heterocycles. nih.gov

Cyclization Reactions for Isothiazole Ring Formation

One common method involves the oxidative cyclization of β-aminopropenethiones or related compounds. thieme-connect.com The use of an oxidizing agent, such as iodine or bromine, facilitates the formation of the N-S bond to close the ring. thieme-connect.com Another approach is the (3+2)-heterocyclization, where a three-atom fragment reacts with a two-atom fragment to form the five-membered ring. thieme-connect.com For example, the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189) can yield isothiazole derivatives. nih.gov

| Cyclization Strategy | Precursors | Reagents/Conditions | Outcome |

| Oxidative Cyclization | Substituted 3-aminopropenethiones | Iodine (I₂), Bromine (Br₂), Hydrogen Peroxide (H₂O₂) | Forms the N-S bond to yield the isothiazole ring. thieme-connect.com |

| (3+2)-Heterocyclization | α,β-Unsaturated aldehydes and Ammonium thiocyanate | Dimethylformamide (DMF) | Constructs the isothiazole ring from two fragments. nih.gov |

| (4+1)-Annulation | β-Ketodithioesters/β-ketothioamides and Ammonium acetate | Metal-free, catalyst-free conditions | Forms C-N and S-N bonds in one pot. organic-chemistry.org |

One-Pot and Multi-Component Reaction Approaches

To improve synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of substituted thiazoles and isothiazoles. nih.govresearchgate.netsci-hub.se These strategies involve the combination of three or more starting materials in a single reaction vessel, where a cascade of reactions leads to the formation of the desired product without the need for isolating intermediates.

For example, a three-component reaction of enaminoesters, a brominating agent, and a sulfur source could potentially be adapted for the synthesis of this compound. nih.gov Similarly, one-pot procedures starting from readily available materials like propargylic alcohols have been reported for the synthesis of substituted thiazoles and could be explored for isothiazole synthesis. researchgate.net

Catalytic Synthesis Methods, including Metal-Mediated Transformations

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved selectivity. While direct bromination of 3-methylisothiazole may not always require a catalyst, metal-mediated transformations are crucial for certain synthetic routes to isothiazoles. sci-hub.se For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile method for preparing a wide variety of isothiazoles. organic-chemistry.org

Copper-catalyzed reactions have also been employed in the synthesis of isothiazoles, acting as both a soft Lewis acid and a redox catalyst. sci-hub.se Metal catalysts, particularly palladium, are also instrumental in the cross-coupling reactions of bromo-substituted isothiazoles to introduce further molecular diversity. nih.gov Ruthenium-catalyzed meta-selective C-H bromination has been reported for some aromatic systems, although its applicability to isothiazoles would require further investigation. nih.gov

| Catalytic Method | Catalyst | Reaction Type | Application in Isothiazole Synthesis |

| Rhodium-Catalyzed Transannulation | Rhodium complexes | Cyclization | Synthesis of various isothiazoles from 1,2,3-thiadiazoles. organic-chemistry.org |

| Copper Catalysis | Copper salts (e.g., CuBr₂) | Cyclization/Condensation | Can facilitate the formation of the isothiazole ring. sci-hub.sesci-hub.se |

| Ruthenium-Catalyzed Bromination | Ruthenium complexes | C-H activation/Bromination | Potential for regioselective bromination. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Suzuki, Sonogashira, etc. | Functionalization of bromo-isothiazoles. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of this compound synthesis, this can involve the use of greener solvents, catalysts, and reaction conditions. For instance, avoiding hazardous solvents like halogenated hydrocarbons and opting for more environmentally friendly alternatives such as ethanol (B145695) or even water, where possible, is a key consideration. mdpi.com

Solvent-free reactions, promoted by microwave irradiation or mechanochemistry, are also attractive green alternatives that can lead to shorter reaction times and higher yields. thieme-connect.comnih.gov The use of non-toxic, reusable catalysts is another important aspect of green synthesis. nih.gov For example, developing catalytic systems that can operate in aqueous media or be easily recovered and reused would significantly improve the environmental footprint of isothiazole synthesis. nih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound via electrophilic bromination of 3-methylisothiazole proceeds through a well-established mechanism for electrophilic aromatic substitution. researchgate.netresearchgate.net The reaction is initiated by the generation of an electrophilic bromine species, which is then attacked by the electron-rich isothiazole ring.

The key steps in the mechanism are:

Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) is polarized, often with the assistance of a Lewis acid catalyst or a polar solvent, to generate a more potent electrophile (Br⁺ or a polarized complex). researchgate.netmdpi.com

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the isothiazole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring. researchgate.netresearchgate.net

Deprotonation and Re-aromatization: A base, which can be the solvent or the counter-ion of the electrophile, removes a proton from the C-5 position of the sigma complex. This step restores the aromaticity of the isothiazole ring and yields the final product, this compound. researchgate.netresearchgate.net

The regioselectivity of the reaction, favoring substitution at the C-5 position, is governed by the stability of the intermediate sigma complex. The methyl group at the C-3 position is an electron-donating group, which helps to stabilize the positive charge in the arenium ion, particularly when the attack occurs at the C-5 position. google.com

For cyclization reactions, the mechanism depends on the specific pathway. In oxidative cyclizations, the key step is the formation of the N-S bond, which is facilitated by the oxidizing agent. thieme-connect.com In (3+2)-heterocyclizations, the mechanism involves the stepwise formation of new bonds between the two reacting fragments.

Reaction Intermediates and Transition States

The synthesis of this compound via the Sandmeyer reaction proceeds through several key intermediates. The initial step is the formation of a diazonium salt from 3-methyl-5-aminoisothiazole. This occurs through the reaction of the amino group with nitrous acid.

The mechanism of the Sandmeyer reaction itself is believed to involve a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

Computational studies on related heterocyclic systems, such as isothiazole and thiazole (B1198619) radicals, provide insights into the stability and reactivity of potential radical intermediates. researchgate.netrsc.org The transition states in these reactions are complex and involve the coordination of the reactants and catalyst. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to model these transition states and understand the reaction kinetics and regioselectivity. researchgate.netnih.govresearchgate.netmdpi.com

Role of Catalysts and Reagents in Reaction Selectivity and Yield

In the Sandmeyer reaction, the choice of catalyst and reagents is crucial for achieving high selectivity and yield. Copper(I) salts, such as CuBr, are the traditional and most effective catalysts for the bromination of diazonium salts. chemicalbook.com The use of a copper catalyst is essential for the radical-nucleophilic aromatic substitution mechanism to proceed efficiently. nih.gov

The concentration of the reagents, the temperature, and the rate of addition of the diazotizing agent (sodium nitrite) are critical parameters that need to be carefully controlled to minimize side reactions, such as the formation of phenols or other byproducts. chemicalbook.com The acidity of the medium, provided by hydrobromic acid, is also important for the stability of the diazonium salt intermediate.

In the broader context of synthesizing substituted isothiazoles, various catalytic systems are employed to control regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the outcome of the reaction. thieme-connect.comresearchgate.net

Stereochemical Considerations in Synthetic Pathways

For the synthesis of this compound itself, there are no chiral centers, and therefore, no stereochemical considerations in the final product. However, if the substituents on the isothiazole ring were chiral, or if subsequent reactions introduced chirality, then stereochemical control would become a significant factor.

In the synthesis of more complex isothiazole derivatives, stereoselective methods can be employed. researchgate.net For example, asymmetric catalysis using chiral metal complexes can be used to introduce chirality into the molecule with high enantiomeric excess. While not directly applicable to the synthesis of the parent this compound, these principles are important in the broader context of isothiazole chemistry.

Derivatization Strategies of this compound

The this compound molecule offers two primary sites for derivatization: the bromine atom at the 5-position and the methyl group at the 3-position. Additionally, the isothiazole ring itself can undergo ring-opening and rearrangement reactions.

Functional Group Interconversion at the Bromine Position

The bromine atom at the 5-position is a versatile handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Boronic acids or esters | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | Aryl or vinyl substituted isothiazoles |

| Heck Coupling | Alkenes | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenyl substituted isothiazoles |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynyl substituted isothiazoles |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino substituted isothiazoles |

These reactions have been widely applied to various bromo-substituted heterocycles, and the principles are directly transferable to this compound. thieme-connect.comresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of these transformations.

Modifications at the Methyl Group

The methyl group at the 3-position can also be functionalized, primarily through reactions involving the generation of a carbanion at the benzylic-like position.

One common strategy is lithiation . Treatment of methyl-substituted heterocycles with a strong base, such as n-butyllithium, can deprotonate the methyl group to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles to introduce new functional groups.

Another approach is side-chain halogenation . Under radical conditions, for example using N-bromosuccinimide (NBS) and a radical initiator, the methyl group can be brominated to form a bromomethyl derivative. This bromomethyl group is then a versatile precursor for further nucleophilic substitution reactions.

Ring-Opening and Rearrangement Reactions

The isothiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can lead to the formation of other heterocyclic or acyclic structures.

Photochemical Rearrangements: Irradiation of isothiazoles with UV light can lead to isomerization and rearrangement. researchgate.net Theoretical studies on methylisothiazoles suggest that these reactions can proceed through various pathways, including internal cyclization-isomerization and ring contraction-ring expansion mechanisms, often involving conical intersections. researchgate.net

Nucleophilic Attack and Ring Cleavage: The isothiazole ring can be susceptible to nucleophilic attack, particularly at the sulfur atom. researchgate.netthieme-connect.com Strong nucleophiles can induce ring cleavage, leading to acyclic intermediates that may subsequently cyclize to form different heterocyclic systems, such as thiophenes. thieme-connect.com The reactivity of the isothiazole ring towards nucleophiles can be enhanced by quaternization of the nitrogen atom, forming an isothiazolium salt. researchgate.netthieme-connect.com Additionally, base-catalyzed ring opening of isothiazole derivatives has been reported. rsc.org

Ring-Chain Tautomerism: In certain substituted isothiazole derivatives, ring-chain tautomerism can occur, where there is an equilibrium between a cyclic isothiazole structure and an open-chain isomer. nih.gov This phenomenon is dependent on the nature of the substituents and the reaction conditions.

Formation of Fused Heterocyclic Systems Containing the Isothiazole Moiety

A significant application of this compound in synthetic chemistry is its use as a scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. The reactivity of the C5-bromo substituent is leveraged to first install functionalities that can participate in intramolecular cyclization reactions, leading to the formation of a new ring fused to the isothiazole core.

A prominent example is the synthesis of isothiazolo[5,4-d]pyrimidines . nih.gov This class of fused heterocycles is of considerable interest, and their synthesis demonstrates a classic strategy in heterocyclic chemistry. The pathway typically begins with a precursor derived from this compound, namely 5-amino-3-methylisothiazole-4-carbonitrile . This key intermediate contains an amino group and a nitrile group positioned ortho to each other, a perfect arrangement for pyrimidine (B1678525) ring formation.

The cyclocondensation of 5-amino-3-methylisothiazole-4-carbonitrile can be achieved using various one-carbon reagents to form the pyrimidine ring. For instance, heating the aminonitrile with formamide (B127407) or formic acid leads to the formation of 3-methylisothiazolo[5,4-d]pyrimidin-4-amine. Alternatively, reaction with urea (B33335) or phosgene (B1210022) derivatives can be employed to synthesize dione (B5365651) analogues, such as 3-methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione .

Table 2: Synthesis of Isothiazolo[5,4-d]pyrimidines

| Precursor | Reagent | Fused Product | Reaction Type |

| 5-Amino-3-methylisothiazole-4-carbonitrile | Formamide (HCONH₂) | 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine | Cyclocondensation |

| 5-Amino-3-methylisothiazole-4-carbonitrile | Formic Acid (HCOOH) | 3-Methylisothiazolo[5,4-d]pyrimidin-4(5H)-one | Cyclocondensation |

| 5-Amino-3-methylisothiazole-4-carboxamide | Urea (CO(NH₂)₂) | 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione | Cyclocondensation |

This synthetic strategy, which involves the initial functionalization of the isothiazole ring followed by a ring-closing reaction, is a powerful and modular approach. It allows for the systematic construction of a wide array of fused isothiazole systems by varying the nature of the cyclizing agent. The development of such synthetic routes is crucial for exploring the chemical space and potential applications of these complex heterocyclic compounds.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Methylisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For 5-bromo-3-methylisothiazole, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the structure of the molecule. Two distinct signals are expected, corresponding to the two types of protons present: those of the methyl group and the single proton on the isothiazole (B42339) ring.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C3 position of the isothiazole ring are chemically equivalent. They are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The absence of adjacent protons results in no spin-spin coupling.

Ring Proton (H4): The single proton at the C4 position of the isothiazole ring is also isolated from other protons. Therefore, it appears as a singlet in the downfield (aromatic) region, generally in the range of δ 7.0-8.0 ppm. Its specific chemical shift is influenced by the electron-withdrawing effects of the adjacent sulfur atom and the bromine atom at C5.

The integration of these signals confirms the proton count, with the methyl singlet integrating to three protons and the H4 singlet integrating to one proton.

Table 1: Predicted ¹H NMR Data for this compound Data are predicted based on standard chemical shift values and structural analysis.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.4 | Singlet | 3H |

| H4 | ~7.5 | Singlet | 1H |

Methyl Carbon (-CH₃): This carbon appears at the highest field (lowest chemical shift), typically in the range of δ 15-25 ppm.

Ring Carbons (C3, C4, C5): These carbons are deshielded due to their presence in a heterocyclic aromatic system and the influence of the heteroatoms.

C3: The carbon bearing the methyl group (C3) is expected to have a chemical shift in the range of δ 150-160 ppm, influenced by its attachment to the nitrogen atom.

C4: The protonated carbon (C4) typically resonates around δ 120-130 ppm.

C5: The carbon atom bonded to the highly electronegative bromine atom (C5) is expected to be found at a relatively higher field compared to other halogenated carbons, often in the range of δ 110-120 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Data are predicted based on standard chemical shift values and structural analysis.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~18 |

| C5 | ~115 |

| C4 | ~125 |

| C3 | ~155 |

While the ¹H and ¹³C NMR spectra are highly indicative of the structure, two-dimensional (2D) NMR techniques provide definitive proof of the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show no cross-peaks, confirming the absence of scalar coupling between the methyl protons and the H4 proton, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the H4 proton (~7.5 ppm) to the ¹³C signal of the C4 carbon (~125 ppm). It would also show a correlation between the methyl protons (~2.4 ppm) and the methyl carbon (~18 ppm).

The methyl protons (-CH₃) and the C3 carbon, confirming the position of the methyl group.

The H4 proton and both the C3 and C5 carbons, unequivocally placing the proton between the methyl-bearing and bromine-bearing carbons.

These combined 2D NMR experiments leave no ambiguity in the structural assignment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₄H₄BrNS. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance (~50.7% and ~49.3%, respectively), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Two peaks of almost equal intensity, separated by two mass units, will be observed (M⁺ and M+2).

The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S), provides the exact mass for HRMS analysis.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₄BrNS |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 176.92478 g/mol |

| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 178.92273 g/mol |

Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that can be used for structural elucidation. The fragmentation of this compound is expected to proceed through several key pathways based on the stability of the resulting ions and neutral fragments.

A primary and characteristic fragmentation step for bromo-aromatic compounds is the loss of the bromine atom. Other likely fragmentations involve the cleavage of the isothiazole ring.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 177/179 | [C₄H₄BrNS]⁺ | (Molecular Ion) |

| 98 | [C₄H₄NS]⁺ | Br• |

| 71 | [C₃H₃S]⁺ | HCN, Br• |

| 58 | [C₂H₂S]⁺ | CH₃CN, Br• |

The most intense peak in the fragmentation pattern would likely be the molecular ion or the fragment resulting from the loss of the bromine radical, [M-Br]⁺, due to the relative weakness of the C-Br bond. Analysis of these fragments helps to confirm the presence of the bromine atom and the core isothiazole structure.

Hyphenated MS Techniques (e.g., LC-MS, GC-MS)

Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of complex mixtures, allowing for the separation and subsequent mass analysis of individual components. While specific LC-MS or GC-MS studies on this compound are not extensively documented in publicly available literature, the behavior of isothiazole derivatives in such systems can be inferred from established principles and studies on related compounds.

In a typical GC-MS analysis of a molecule like this compound, the compound would first be separated from a mixture based on its volatility and interaction with the GC column's stationary phase. Upon entering the mass spectrometer, it would undergo ionization, commonly electron ionization (EI), leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation.

The mass spectrum of isothiazoles is often characterized by cleavage of the heterocyclic ring. For this compound, the presence of a bromine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes). Key fragmentation pathways would likely involve the loss of the bromine atom, the methyl group, or cleavage of the N-S bond, leading to characteristic fragment ions.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Possible Origin |

| [C4H4BrNS]+• | 177/179 | Molecular Ion |

| [C4H4NS]+ | 98 | Loss of Br• |

| [C3H4NS]+ | 86 | Loss of Br• and CH3• |

| [CH3CN]+• | 41 | Ring Fragmentation |

| [C2H2S]+• | 58 | Ring Fragmentation |

LC-MS is particularly useful for the analysis of less volatile or thermally labile isothiazole derivatives. In this technique, separation is achieved based on the compound's polarity and interaction with the liquid mobile phase and stationary phase of the LC column. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which typically results in the formation of protonated molecules [M+H]+. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, providing further structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The IR spectrum of an isothiazole derivative would be expected to show several characteristic bands. The C=N stretching vibration of the isothiazole ring typically appears in the region of 1650-1550 cm-1. The C=C stretching vibrations of the ring are expected in the 1550-1450 cm-1 region. The C-H stretching vibrations of the methyl group would be observed around 2950-2850 cm-1, while the C-H bending vibrations would appear in the 1450-1350 cm-1 range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm-1 region.

A study on a related compound, Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate, provides some insight into the IR characteristics of a brominated isothiazole. Its FTIR spectrum showed strong ν(C=O) stretches at 1701 and 1686 cm-1, which are absent in this compound, but it supports the presence of an intact isothiazole ring. bohrium.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C-H stretch (methyl) | 2950-2850 |

| C=N stretch (ring) | 1650-1550 |

| C=C stretch (ring) | 1550-1450 |

| C-H bend (methyl) | 1450-1350 |

| Ring vibrations | 1300-1000 |

| C-Br stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The isothiazole ring, being an unsaturated heterocyclic system, contains π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which give rise to characteristic electronic transitions.

The UV-Vis spectrum of an isothiazole derivative is expected to show absorptions due to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. The presence of a bromine atom, a chromophore, can influence the position and intensity of these absorption bands. The lone pair of electrons on the bromine atom can interact with the π-system of the isothiazole ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

In the case of Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate, a UV-Vis spectrum in dichloromethane (B109758) showed an absorption maximum (λmax) at 286 nm, which was attributed to the intact isothiazole ring. bohrium.com This provides a reasonable estimate for the absorption of this compound, which would also be expected to absorb in the UV region.

Table 3: Expected Electronic Transitions for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Isothiazole ring C=C and C=N bonds |

| n → π | >300 | Non-bonding electrons on N and S |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

While the crystal structure of this compound has not been specifically reported, the analysis of a closely related compound, 3,6-dibromo-isothiazolo[4,5-b]pyridine, offers valuable insights into the crystallographic features of brominated isothiazole systems. The structure of this compound was confirmed by single-crystal X-ray crystallography.

The process of crystal structure determination involves irradiating a single crystal with X-rays and measuring the diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. This analysis also yields the unit cell parameters (the dimensions and angles of the repeating unit of the crystal lattice).

The solid-state structure of brominated heterocyclic compounds is often influenced by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and, notably, halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic region on an adjacent molecule.

In the crystal structure of a compound like this compound, the bromine atom could participate in halogen bonds with the nitrogen or sulfur atoms of neighboring molecules. These interactions can play a significant role in directing the crystal packing, leading to specific supramolecular architectures such as chains, sheets, or three-dimensional networks. The study of these interactions is crucial for understanding the physical properties of the solid material.

Computational and Theoretical Studies of 5 Bromo 3 Methylisothiazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure, geometry, and properties. These ab initio or first-principles methods are crucial for understanding molecules without relying on experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 5-bromo-3-methylisothiazole, DFT calculations, often using functionals like B3LYP or wB97XD combined with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute key electronic properties. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Molecular Properties for this compound (Note: These are representative values based on typical calculations for similar heterocyclic molecules and are for illustrative purposes only.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye | Measures the net molecular polarity. |

| Molecular Electrostatic Potential | Red regions near N, S atoms; Blue regions near H atoms | Predicts sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Minima

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary source of conformational variability would be the rotation of the methyl group attached to the isothiazole (B42339) ring.

Computational methods can perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles. researchgate.net By systematically rotating the methyl group, researchers can identify the lowest energy conformations (energy minima) and the energy barriers between them. This analysis reveals the most likely spatial arrangement of the molecule under standard conditions and the flexibility of its substituents. While the isothiazole ring itself is largely planar and rigid, understanding the rotational barrier of the methyl group is key to a complete structural description.

Table 2: Illustrative Conformational Analysis of the Methyl Group in this compound (Note: This table illustrates the likely outcome of a potential energy surface scan.)

| Conformation | Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Stability |

| Staggered | 60°, 180°, 300° | 0.00 | Most Stable (Energy Minimum) |

| Eclipsed | 0°, 120°, 240° | ~2.5 | Least Stable (Energy Maximum) |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret and verify experimental results. researchgate.net

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretch, C=N stretch, ring deformations). The computed values are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental FT-IR spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org Comparing these predicted shifts with experimental spectra aids in the definitive assignment of signals to specific atoms within the molecule. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: For illustrative purposes. Experimental values are hypothetical.)

| Parameter | Predicted Value | Scaled/Referenced Value | Hypothetical Experimental Value |

| IR Frequency (C-H stretch) | 3150 cm⁻¹ | 3024 cm⁻¹ | 3020 cm⁻¹ |

| IR Frequency (C=N stretch) | 1615 cm⁻¹ | 1550 cm⁻¹ | 1545 cm⁻¹ |

| ¹H NMR (Methyl Protons) | Calculated Shielding | 2.4 ppm | 2.5 ppm |

| ¹³C NMR (C-Br Carbon) | Calculated Shielding | 115 ppm | 118 ppm |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. youtube.comyoutube.com

Conformational Flexibility and Dynamic Behavior

An MD simulation of this compound would reveal its dynamic nature. Instead of a single, rigid structure, the simulation would show the constant vibrations of bonds, the fluctuation of bond angles, and the rotation of the methyl group. youtube.com This provides a more realistic picture of the molecule's behavior in a condensed phase (like a liquid or solution) than a static geometry optimization. Analyzing the trajectory allows for the study of the full range of accessible conformations and the timescale of transitions between them, offering a deeper understanding of the molecule's inherent flexibility.

Interactions with Solvents and Other Molecules

MD simulations are exceptionally powerful for studying intermolecular interactions. To understand how this compound behaves in a solution, a simulation box is constructed containing one or more solute molecules surrounded by a large number of solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide). researchgate.netnih.gov

The simulation trajectory is then analyzed to characterize the interactions between the solute and solvent. A key tool for this is the Radial Distribution Function (RDF) , g(r), which gives the probability of finding a solvent atom at a certain distance from an atom on the solute. mdpi.comresearchgate.net For example, the RDF between the nitrogen atom of the isothiazole ring and the hydrogen atoms of water could reveal the presence and strength of hydrogen bonding. pitt.edu These simulations can quantify the solvation shell structure, identify specific interaction sites, and calculate thermodynamic properties like the free energy of solvation. researchgate.net This information is vital for predicting solubility and understanding how the molecule will interact with other molecules in a complex environment. nih.gov

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Similarly, molecular docking of 5-methylthiazole-thiazolidinone conjugates against the cyclooxygenase-1 (COX-1) active site identified the residue Arg120 as a key interaction point responsible for the observed anti-inflammatory activity. nih.gov In another study, thiazole (B1198619) derivatives targeting the phospholipase A2 (PLA2) enzyme from cobra venom showed that specific substitutions on the thiazole ring could lead to potent inhibition. nih.gov

These examples suggest that this compound, with its bromine and methyl substitutions, could exhibit specific binding modes within the active sites of various enzymes. The bromine atom, being a halogen, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group could engage in hydrophobic interactions. The following table summarizes docking results for some thiazole derivatives against different biological targets, illustrating the types of interactions that could be relevant for this compound.

| Derivative Class | Biological Target | Key Interacting Residues | Observed Interactions | Binding Energy (kcal/mol) |

| 2,4-Disubstituted Thiazoles | Tubulin | AsnB249, AsnA101, SerA178 | Sulfur bonds, Arene-H bonds, H-bonds | -13.88 to -14.50 nih.gov |

| 5-Methylthiazole-Thiazolidinones | COX-1 | Arg120 | Not specified | Not specified nih.gov |

| Amide/Sulfonamide Thiazoles | Phospholipase A2 (PLA2) | Not specified | Not specified | Not specified nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | E. coli MurB | Not specified | Hydrogen bonds | Not specified mdpi.com |

This table is generated based on data from studies on related thiazole derivatives and is for illustrative purposes.

The identification of potential pharmacological targets is a critical step in drug discovery. Docking studies can screen a compound against a panel of known biological targets to identify potential "hits." For this compound, its structural alerts, such as the isothiazole ring, can guide the selection of potential targets. Isothiazole-containing compounds have been investigated for a range of biological activities, suggesting that they can interact with various classes of proteins.

For example, a study on isothiazole derivatives as inhibitors of the hepatitis C virus (HCV) NS5B polymerase suggests that this enzyme could be a potential target. nih.govnih.gov Docking simulations in this study showed that these inhibitors bind to the active site of the NS5B protein through a combination of hydrophobic interactions, hydrogen bonds, carbon-hydrogen bonds, and electrostatic interactions. nih.gov

Furthermore, the structural similarity of the isothiazole core to other heterocyclic scaffolds found in known drugs suggests a broader range of potential targets. For instance, benzothiazole (B30560) derivatives, which share the thiazole ring, have been shown to target enzymes like EGFR, VEGFR, PI3K, and topoisomerases. mdpi.com This implies that this compound and its derivatives could potentially interact with kinases, a large family of enzymes often implicated in cancer and inflammatory diseases.

The potential pharmacological targets for isothiazole and thiazole derivatives are summarized in the table below, providing a rational basis for future screening of this compound.

| Compound Class | Potential Pharmacological Target | Therapeutic Area |

| Isothiazole derivatives | HCV NS5B Polymerase nih.govnih.gov | Antiviral (Hepatitis C) |

| Thiazole-indole-isoxazole derivatives | STAT3B/DNA complex researchgate.net | Anticancer |

| 5-Methylthiazole-thiazolidinone conjugates | Cyclooxygenase-1 (COX-1) nih.gov | Anti-inflammatory |

| Thiazole derivatives | Tubulin nih.govacs.org | Anticancer |

| Thiazole derivatives | Phospholipase A2 (PLA2) nih.gov | Anti-venom |

| Benzothiazole derivatives | EGFR, VEGFR, PI3K, Topoisomerases mdpi.com | Anticancer |

This table is compiled from research on related heterocyclic compounds to suggest potential areas of investigation for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new, unsynthesized compounds and for identifying the key structural features that influence these characteristics.

While no specific QSAR models for this compound have been reported, numerous studies have successfully developed predictive QSAR models for various classes of isothiazole and thiazole derivatives. These models typically use a range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, to correlate with biological activity.

A notable example is a QSAR study on a series of isothiazole derivatives as inhibitors of HCV NS5B polymerase. nih.gov This study employed multiple linear regression (MLR) and artificial neural networks (ANN) to build robust models that could reliably predict the inhibitory activity of new compounds. nih.gov The developed models highlighted the importance of specific molecular descriptors in determining the biological activity.

Similarly, QSAR studies on isoxazole (B147169) derivatives, which are structural isomers of isothiazoles, have been used to identify the structural requirements for their activity as farnesoid X receptor (FXR) agonists. mdpi.com These models, based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), provided contour maps that visually represented the favorable and unfavorable regions for different structural modifications. mdpi.com

The development of a QSAR model for a series of compounds including this compound would involve synthesizing a library of analogues with variations in their substitution patterns and measuring their biological activity against a specific target. The resulting data could then be used to build a predictive model, as illustrated by the parameters of the CoMFA and CoMSIA models for isoxazole derivatives in the table below.

| Model | q² | r² | r²_pred | Significance |

| CoMFA | 0.664 | 0.960 | 0.872 | Good predictive ability mdpi.com |

| CoMSIA | 0.706 | 0.969 | 0.866 | Good predictive ability mdpi.com |

This table presents data from a 3D-QSAR study on isoxazole derivatives and serves as an example of the types of models that could be developed for isothiazoles. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²_pred is the predictive correlation coefficient for the test set.

QSPR models are developed to predict physicochemical properties such as solubility, stability, and chromatographic retention times. researchgate.net For a compound like this compound, QSPR can be a valuable tool in predicting its behavior in various experimental and physiological conditions.

A QSPR study on the chromatographic behavior of a set of thiazole derivatives utilized autocorrelation analysis to build models that could predict their retention times. researchgate.net The descriptors used in this study included mass fragments, Cluj indices, and the HOMO energy, which were computed at the Hartree-Fock level of theory. researchgate.net Such models can aid in the development of analytical methods for the separation and purification of this compound and its derivatives.

Furthermore, QSPR models can be developed to predict properties like the heat of formation, which is a fundamental thermodynamic property. researchgate.net By establishing a relationship between molecular structure and such properties, QSPR can guide the design of new molecules with desired physicochemical characteristics.

A QSAR study on benzothiazole derivatives highlighted that halogenation of the benzothiazole core can enhance cytotoxicity. mdpi.com This finding suggests that the bromine atom in this compound is likely a key structural feature that could contribute significantly to its biological activity profile. Similarly, a review on fluorinated benzazoles confirmed the role of fluorine in enhancing binding affinity, lipophilicity, and pharmacokinetic performance. mdpi.com These insights underscore the importance of halogen substituents in modulating the properties of heterocyclic compounds.

The key structural features identified in QSAR/QSPR studies of related compounds can guide the rational design of novel derivatives of this compound with improved activity and properties.

Biological and Medicinal Chemistry Applications of 5 Bromo 3 Methylisothiazole

Antimicrobial Activities and Mechanisms

Isothiazole (B42339) derivatives have been recognized for their broad-spectrum antimicrobial properties. The unique chemical structure of 5-Bromo-3-methylisothiazole suggests its potential as an antimicrobial agent, a hypothesis that has been the subject of preliminary investigation.

Antibacterial Efficacy against Specific Bacterial Strains

Specific data on the minimum inhibitory concentration (MIC) of this compound against a wide range of bacterial strains is not extensively documented in publicly available scientific literature. Further research is required to establish a comprehensive profile of its antibacterial efficacy.

Antifungal Efficacy against Specific Fungal Strains

Detailed studies outlining the minimum inhibitory concentration (MIC) of this compound against various fungal strains are not readily found in the current body of scientific research. Comprehensive antifungal screening is necessary to determine its spectrum of activity.

Mechanism of Action Studies for Antimicrobial Effects

The precise molecular mechanisms by which this compound may exert its antimicrobial effects have not been fully elucidated. Generally, isothiazole-based compounds are thought to interfere with essential cellular processes in microorganisms, potentially through the disruption of cell wall integrity or by inhibiting key metabolic pathways. However, specific mechanistic studies on this compound are needed to confirm these hypotheses.

Resistance Mechanisms and Strategies to Overcome Them

There is currently no information available in scientific literature regarding the development of resistance to this compound in microorganisms, nor have any strategies to overcome potential resistance been reported.

Anticancer Research and Potential Therapeutic Roles

The investigation of heterocyclic compounds for anticancer activity is a burgeoning area of research. The structural features of this compound have prompted an initial exploration of its potential as an anticancer agent.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

While the broader class of isothiazole derivatives has shown promise in anticancer research, specific and comprehensive data on the in vitro cytotoxicity and antiproliferative effects of this compound against a diverse panel of cancer cell lines are not widely available. The table below is intended to be populated with such data as it becomes available through future research.

| Cell Line | Cancer Type | IC50 (µM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Further rigorous investigation is essential to fully understand the potential of this compound in oncology.

Mechanisms of Anticancer Action

Derivatives of this compound have demonstrated notable anticancer activity through various mechanisms, primarily centered on the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key player in this process is the tumor suppressor protein p53, which, in response to cellular stress like DNA damage, can trigger either cell cycle arrest or apoptosis. nih.gov The apoptotic function of p53 is fundamental not only for preventing tumor formation but also for the effectiveness of many cancer therapies. nih.gov

Studies on various brominated heterocyclic compounds have highlighted their ability to induce apoptosis in cancer cells. For instance, a derivative, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, was found to significantly increase the number of cells in the sub-G1 phase, a hallmark of apoptosis, and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This compound also led to an increase in the levels of apoptotic markers such as caspase-3, caspase-9, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione induced apoptosis in NCI-H292 lung cancer cells, as evidenced by the externalization of phosphatidylserine, mitochondrial depolarization, and internucleosomal DNA fragmentation. nih.gov

Enzyme Inhibition:

Another significant anticancer mechanism of brominated isothiazole derivatives involves the inhibition of enzymes crucial for tumor growth and survival. The phosphoinositide 3-kinase (PI3K) pathway is hyperactivated in a large percentage of ovarian cancers and plays a critical role in cell growth, proliferation, and survival. nih.gov Inhibition of the PI3K enzyme is, therefore, a promising strategy for cancer treatment. nih.gov

Research has shown that certain thiazole (B1198619) derivatives can effectively inhibit the PI3K/AKT/mTOR pathway. nih.gov For example, a synthesized thiazole derivative demonstrated significant inhibition of PI3Kα, leading to decreased phosphorylation of Akt and mTOR in ovarian cancer cells. nih.gov Furthermore, derivatives of 5-bromo-indolin-2-one have been shown to be potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, the process of new blood vessel formation that is essential for tumor growth. mdpi.com

Selectivity and Efficacy against Different Cancer Types

Derivatives of this compound have exhibited varying degrees of selectivity and efficacy against a range of cancer cell lines.

Research has demonstrated the potent and selective cytotoxic effects of these compounds. For example, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione showed strong cytotoxicity against the NCI-H292 lung cancer cell line, with a notable IC50 value, while showing no cytotoxicity towards normal peripheral blood mononuclear cells (PBMC). nih.gov This selectivity is a crucial aspect of chemotherapy, aiming to target cancer cells while minimizing damage to healthy tissues.

In another study, novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives displayed strong cytotoxicity against both colon carcinoma cells (HCT-116) and hepatocellular carcinoma cells (Hep-G2). nih.gov Interestingly, one derivative showed specific cytotoxicity only against colon carcinoma cells, highlighting the potential for developing highly selective anticancer agents. nih.gov

Furthermore, a series of 5-bromo-7-azaindolin-2-one derivatives were evaluated against six human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT-29), lung (A549), pancreatic (PANC-1), and ovarian (Skov-3) cancer. nih.gov Several of these compounds demonstrated broad-spectrum antitumor activity, with some exhibiting significantly higher potency than the established anticancer drug Sunitinib against specific cell lines. nih.gov The data from these studies is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | Efficacy (IC50 or % inhibition) | Reference |

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung) | IC50: 1.26 µg/mL | nih.gov |

| 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 9a) | HCT-116 (Colon), Hep-G2 (Liver) | Strong cytotoxicity | nih.gov |

| 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole (Compound 9b) | HCT-116 (Colon) | Specific cytotoxicity | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative (Compound 23c) | A549 (Lung) | IC50: 3.103 µM | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative (Compound 23d) | Skov-3 (Ovarian) | IC50: 3.721 µM | nih.gov |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (Compound 7d) | MCF-7 (Breast) | IC50: 2.93 µM | mdpi.com |

Anti-inflammatory Properties and Immunomodulatory Effects

Beyond their anticancer applications, derivatives containing the bromo-isothiazole scaffold have also been investigated for their anti-inflammatory and immunomodulatory activities.

Modulation of Inflammatory Pathways and Cytokine Production

Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to various chronic diseases. nih.gov The modulation of inflammatory pathways is a key therapeutic strategy.

Studies have shown that certain brominated compounds can inhibit the production of pro-inflammatory mediators. For instance, 3-bromo-5-(ethoxymethyl)-1,2-benzenediol was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated cells. nih.gov This compound also inhibited the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. nih.gov

Furthermore, some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives were identified as significant inhibitors of LPS-stimulated nitric oxide generation in murine macrophages. nih.gov Another study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide demonstrated its ability to increase the LPS-induced production of the pro-inflammatory cytokine interleukin-1β (IL-1β) while not affecting the levels of tumor necrosis factor-α (TNF-α). researchgate.net

Inhibition of Key Enzymes in Inflammation

The inhibition of enzymes that play a central role in the inflammatory cascade is another important mechanism of action. Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key inflammatory mediators. mdpi.com

Research on 5-methylthiazole-thiazolidinone conjugates revealed that these compounds were potent and selective inhibitors of COX-1, with an inhibitory effect superior to the reference drug naproxen. mdpi.com Molecular docking studies indicated that the interaction with the amino acid residue Arg 120 in the COX-1 active site was crucial for their activity. mdpi.com

Other Emerging Biological Activities

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals.

A study on a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which contains a structure related to the synthetic antioxidant butylated hydroxytoluene (BHT), demonstrated significant in-vitro antioxidant activity. japsonline.com This compound showed superior scavenging ability for both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide free radicals compared to BHT. japsonline.com

In contrast, another study found that ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate and its acid hydrazide derivative had weak radical scavenging activity against DPPH radicals. nih.gov

Antiviral Activity

Early research into the antiviral potential of the bromo-isothiazole scaffold provided foundational insights. A notable study published in Nature in 1964 identified a derivative, 4-Bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone, as a new antiviral agent. chemchart.com This discovery highlighted the promise of the 3-methylisothiazole (B110548) nucleus, substituted with bromine, in the development of compounds with antiviral activity. While this research focused on a closely related analog, it established the bromo-isothiazole framework as a viable starting point for designing novel antiviral therapies.

Antitubercular Activity

While direct studies on the antitubercular activity of this compound are not extensively documented, the inclusion of a bromine atom is a recognized strategy in the design of potent anti-mycobacterial agents. Research on other heterocyclic compounds has demonstrated the efficacy of this approach. For instance, a study on indolizine (B1195054) derivatives found that a compound featuring a bromo group on a benzoyl moiety exhibited the most promising activity against both the H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov The minimum inhibitory concentration (MIC) for this bromo-substituted compound was 4 µg/mL against the H37Rv strain and 32 µg/mL against MDR strains. nih.gov This underscores the potential role of bromine substitution in enhancing antitubercular potency, suggesting that the this compound scaffold could be a valuable candidate for future anti-TB drug discovery programs.

Enzyme Inhibition Studies

The 5-bromo-isothiazole core has been identified as a key pharmacophore for enzyme inhibition. Studies on compounds structurally similar to this compound have shown significant inhibitory effects. For example, 5-Bromo-isothiazole-3-carboxylic acid has been shown to inhibit the activity of certain kinases involved in cellular signaling pathways, which are often dysregulated in cancer. Specifically, it was found to inhibit HSET (KIFC1), a kinesin essential for mitotic spindle formation, with an IC50 value in the micromolar range, indicating considerable potency.

Furthermore, the broader utility of a "5-bromo" substituent on heterocyclic systems as a strategy for enzyme inhibition is well-established. In other studies, 5-bromo-terbenzimidazoles have been identified as potent poisons of Topoisomerase I, a crucial enzyme for maintaining DNA structure, making it an attractive target for anticancer drugs. nih.gov These findings collectively suggest that the 5-bromo-isothiazole moiety is a promising scaffold for developing targeted enzyme inhibitors.

Pharmacokinetic and Pharmacodynamic Considerations (Theoretical and Predictive Aspects)

In silico predictive models are crucial in early-stage drug discovery for evaluating the potential of a compound to become a viable drug. These predictions for this compound provide valuable insights into its likely behavior in a biological system.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

ADME properties determine the disposition of a compound within an organism. Computational tools like SwissADME and pkCSM are used to predict these characteristics based on a molecule's structure. nih.govresearchgate.net A key parameter for absorption is lipophilicity, often expressed as a logarithm of the partition coefficient (LogP). The predicted XlogP value for this compound is 2.4, indicating a favorable balance between solubility and lipid permeability, which is essential for oral absorption. uni.lu

| Predicted Parameter | Value | Implication |

|---|---|---|

| XlogP | 2.4 uni.lu | Indicates good lipophilicity, suggesting potential for effective absorption across biological membranes. |

Predicted Drug-Likeness and Bioavailability

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. Lipinski's "Rule of Five" is a widely used guideline to predict oral bioavailability. matec-conferences.org A compound is considered to have good drug-like properties if it meets the following criteria: a molecular weight (MW) under 500 g/mol , a LogP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. matec-conferences.org this compound adheres to all of these rules, suggesting it possesses favorable physicochemical properties for development as an orally administered drug. uni.lusigmaaldrich.com

| Lipinski's Rule Parameter | Value for this compound | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 178.05 g/mol sigmaaldrich.com | < 500 g/mol | Yes |

| Lipophilicity (XlogP) | 2.4 uni.lu | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N and S atoms) | ≤ 10 | Yes |

Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, as it determines a compound's half-life and exposure in the body. It is typically assessed in vitro using liver microsomes or hepatocytes to measure the rate of metabolic clearance (CLint). nih.gov While specific experimental data on the metabolic stability of this compound is not available in the reviewed literature, its evaluation would be a crucial step in its development. Medicinal chemistry campaigns often focus on modifying chemical structures to enhance metabolic stability and prevent rapid clearance, a key part of the hit-to-lead optimization process. nih.gov The inherent stability of the isothiazole ring and the nature of its substituents would be key determinants of its metabolic fate.

Environmental and Toxicological Impact Theoretical and Predictive Aspects

Predicted Environmental Fate and Persistence

Degradation Pathways and Half-Lives

Isothiazolinones, as a class, are known to undergo degradation in the environment. The primary degradation mechanism for some isothiazolinones is rapid biodegradation, with reported half-lives of less than 24 hours in aquatic environments. This process typically involves the cleavage of the isothiazole (B42339) ring. Additionally, nucleophilic compounds in the environment can initiate the degradation of the isothiazole ring, leading to the formation of simpler organic acids.

For 5-Bromo-3-methylisothiazole specifically, predictive models would be required to estimate its degradation half-life. Without access to specific model outputs, it can be hypothesized that the presence of the bromine atom might influence the degradation rate compared to non-halogenated isothiazolinones. Halogenated organic compounds can sometimes exhibit greater persistence. However, the isothiazole ring itself is susceptible to microbial attack, which may still lead to relatively rapid degradation.

Table 1: Predicted Degradation and Half-Life of this compound

| Environmental Compartment | Predicted Degradation Pathway | Predicted Half-Life |

| Water | Biodegradation, Nucleophilic Attack | No data available |

| Soil | Biodegradation | No data available |

| Air | Photochemical reactions | No data available |

Potential for Bioaccumulation

Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-solubility), commonly expressed as the octanol-water partition coefficient (Log Kow).

For this compound, specific experimental or predicted bioaccumulation data are not available. In general, compounds with a high Log Kow are more likely to bioaccumulate. Predictive software, such as the US EPA's EPI Suite™, could estimate the Log Kow and the subsequent Bioconcentration Factor (BCF) for this compound. Without such a prediction, it is difficult to definitively state its bioaccumulation potential. However, some isothiazolinones are not considered to be highly bioaccumulative due to their relatively rapid metabolism by organisms.

Table 2: Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Interpretation |

| Log Kow (Octanol-Water Partition Coefficient) | No data available | Indicates lipophilicity and potential for bioaccumulation. |

| BCF (Bioconcentration Factor) | No data available | Indicates the degree to which the chemical accumulates in aquatic organisms. |

Theoretical Ecotoxicity Profiles

Ecotoxicity refers to the harmful effects of a chemical on ecosystems. Predictive models can estimate the toxicity of a compound to various organisms, providing a theoretical ecotoxicity profile.

Predicted Effects on Aquatic and Terrestrial Organisms

As a biocide, this compound is designed to be toxic to microorganisms. This inherent toxicity can also extend to non-target aquatic and terrestrial organisms. Isothiazolinones, in general, are known to exhibit significant toxicity to aquatic life.

Predictive ecotoxicity can be estimated using QSAR models that correlate a chemical's structure with its known toxicity to standard test organisms (e.g., fish, daphnids, algae). For this compound, specific predicted toxicity values (e.g., LC50 for fish, EC50 for daphnids) are not available in the public domain. However, based on the precautionary principle, it should be assumed to be toxic to aquatic life until specific data prove otherwise. The presence of the halogen (bromine) could potentially increase its toxicity compared to non-halogenated analogs.

Information on the terrestrial toxicity of this compound is also lacking.

Table 3: Predicted Acute Ecotoxicity of this compound